molecular formula C19H21FN2O3 B14800570 N'-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide

N'-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide

Cat. No.: B14800570
M. Wt: 344.4 g/mol
InChI Key: WHWPPCPTWRPGSZ-UHFFFAOYSA-N
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Description

N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a tert-butylphenoxy group, an acetyl group, and a fluorobenzohydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide typically involves the reaction of 4-tert-butylphenoxyacetic acid with thionyl chloride to form 4-tert-butylphenoxyacetyl chloride . This intermediate is then reacted with 4-fluorobenzohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4 g/mol

IUPAC Name

N'-[2-(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide

InChI

InChI=1S/C19H21FN2O3/c1-19(2,3)14-6-10-16(11-7-14)25-12-17(23)21-22-18(24)13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

WHWPPCPTWRPGSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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